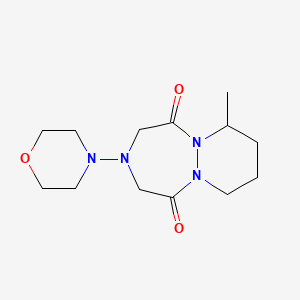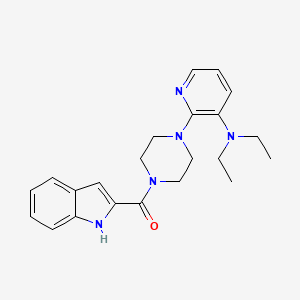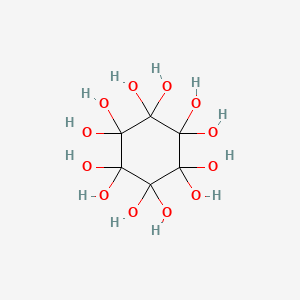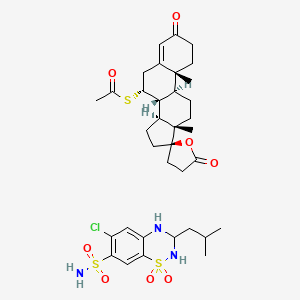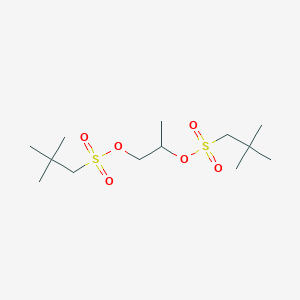
2-(2,2-Dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 402466 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in specific biochemical pathways and its utility in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402466 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often commercially available chemicals.
Reaction Conditions: The reaction conditions, including temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 402466 is scaled up to meet demand. This involves using larger reactors and more efficient purification methods to produce the compound in bulk. The industrial process also emphasizes cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
NSC 402466 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 402466 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 402466 typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to accelerate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.
科学研究应用
NSC 402466 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its role in cellular pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: NSC 402466 is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of NSC 402466 involves its interaction with specific molecular targets within cells. It may act by:
Binding to Enzymes: The compound can inhibit or activate enzymes, thereby affecting biochemical pathways.
Modulating Receptors: NSC 402466 may bind to cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: The compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular function.
相似化合物的比较
NSC 402466 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar applications but different molecular targets.
NSC 725776 (Indimitecan): Known for its use in cancer research, with a distinct mechanism of action.
NSC 724998 (Indotecan): Shares some properties with NSC 402466 but has different therapeutic potentials.
属性
CAS 编号 |
7470-89-5 |
|---|---|
分子式 |
C13H28O6S2 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropylsulfonyloxy)propyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C13H28O6S2/c1-11(19-21(16,17)10-13(5,6)7)8-18-20(14,15)9-12(2,3)4/h11H,8-10H2,1-7H3 |
InChI 键 |
QSHIXVVWISLKEP-UHFFFAOYSA-N |
规范 SMILES |
CC(COS(=O)(=O)CC(C)(C)C)OS(=O)(=O)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



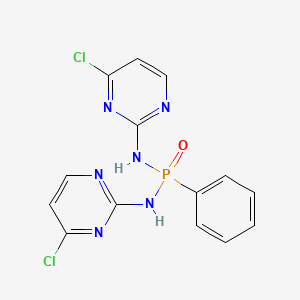
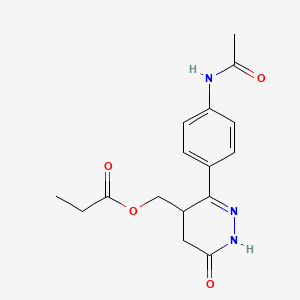

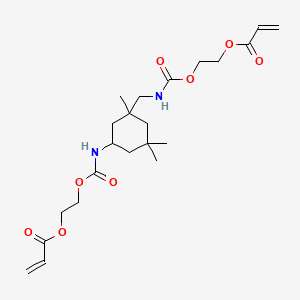
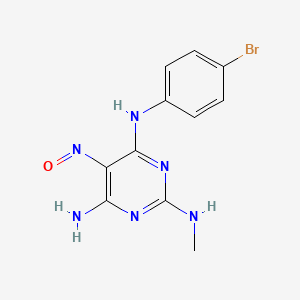
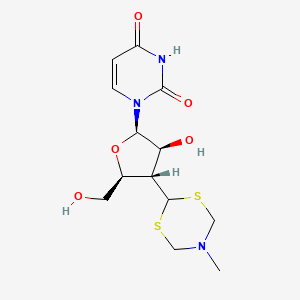


![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
